N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide typically involves the following steps:
Cyclization of 2-aminothiophenols: This step involves the reaction of 2-aminothiophenols with phosgene, chloroformates, or urea to form the benzothiazole ring.
Reductive carbonylation: Substituted nitrobenzenes are subjected to reductive carbonylation using sulfur, carbon monoxide, and water in the presence of bases.
Cyclization of thiocarbamates: Thiocarbamates are cyclized, followed by the decomposition of the 2-alkoxybenzothiazoles prepared.
Oxidation of 2-mercaptobenzothiazoles: This step involves the oxidation of 2-mercaptobenzothiazoles or benzothiazolylalkyl thioethers to form 2-sulfonyl- or 2-alkyl-sulfonylbenzothiazoles, which are then hydrolyzed.
Reaction of o-nitrochlorobenzenes: o-nitrochlorobenzenes react with thioglycolic acid, followed by cyclocondensation with acetic anhydride and deacylation.
Chemical Reactions Analysis
N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its anti-inflammatory and anti-diabetic properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes.
Comparison with Similar Compounds
N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide can be compared with other benzothiazole derivatives, such as:
5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: This compound is a potent and selective ALK5 inhibitor.
1,3-Benzothiazol-2(3H)-ones: These compounds possess a wide spectrum of biological activities, including antimicrobial, analgesic, and antioxidant properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(23-18-10-11-19-20(13-18)25-14-22-19)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJBNWZRZPSJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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